![molecular formula C18H17BrN2S B2367186 (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-cyclohexylacrylonitrile CAS No. 402953-83-7](/img/structure/B2367186.png)
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-cyclohexylacrylonitrile
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Description
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-cyclohexylacrylonitrile, also known as BPTES, is a small molecule inhibitor that targets glutaminase 1 (GLS1). GLS1 is an enzyme that catalyzes the conversion of glutamine to glutamate, a key step in glutaminolysis, which is essential for cancer cell proliferation and survival. Therefore, BPTES has been studied extensively as a potential anticancer agent.
Scientific Research Applications
Antimicrobial Activities
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-cyclohexylacrylonitrile and its derivatives have been studied extensively for their antimicrobial properties. A study by Bharti et al. (2010) synthesized and characterized a series of related compounds and tested their antimicrobial activities, finding moderate to excellent anti-fungal and anti-bacterial activities against strains like Candida albicans, Cryptococcus neoformans, and Aspergillus flavus (Bharti, Nath, Tilak, & Singh, 2010). Similarly, Darwish et al. (2014) synthesized novel compounds incorporating the structure and evaluated their in vitro antibacterial and antifungal activities, showing promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Biological Activity and Synthesis
Rodrigues and Bhalekar (2015) focused on the synthesis and biological efficacy of derivatives of this compound. Their study confirms the importance of the structural composition for biological activity (Rodrigues & Bhalekar, 2015). Ulusoy, Kiraz, and Küçükbasmacı (2002) also explored the synthesis of similar compounds, emphasizing their antimicrobial properties (Ulusoy, Kiraz, & Küçükbasmacı, 2002).
Photoluminescence Characteristics
Xu, Yu, and Yu (2012) investigated the photoluminescence characteristics of novel 4-aryl substituted thiophene derivatives related to this compound. Their study highlighted the potential use of these compounds in light-emitting applications due to their green fluorescence and good thermal stability (Xu, Yu, & Yu, 2012).
Molecular Structure and Synthesis
Pakholka et al. (2021) conducted research on the molecular structure and synthesis of related compounds, providing insight into the chemical properties and potential applications of these molecules (Pakholka, Abramenko, Dotsenko, Aksenov, Aksenova, & Krivokolysko, 2021).
Corrosion Inhibition
Kaya et al. (2016) explored the use of thiazole derivatives, including (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-cyclohexylacrylonitrile, in corrosion inhibition of iron. Their study used quantum chemical parameters and molecular dynamics simulations to predict the inhibition performances (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
properties
IUPAC Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-cyclohexylprop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2S/c19-16-8-6-14(7-9-16)17-12-22-18(21-17)15(11-20)10-13-4-2-1-3-5-13/h6-10,12-13H,1-5H2/b15-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQBFPDQEAEKON-XNTDXEJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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